molecular formula C22H30N4O2 B6074722 3-(benzyloxy)-1-[(1-cycloheptyl-1H-1,2,3-triazol-4-yl)carbonyl]piperidine

3-(benzyloxy)-1-[(1-cycloheptyl-1H-1,2,3-triazol-4-yl)carbonyl]piperidine

Cat. No. B6074722
M. Wt: 382.5 g/mol
InChI Key: OKVVYIHZNDDZAX-UHFFFAOYSA-N
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Description

3-(benzyloxy)-1-[(1-cycloheptyl-1H-1,2,3-triazol-4-yl)carbonyl]piperidine is a novel organic compound that has gained significant attention in the scientific research community due to its potential applications in drug discovery and development. This compound belongs to the class of piperidine derivatives and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 3-(benzyloxy)-1-[(1-cycloheptyl-1H-1,2,3-triazol-4-yl)carbonyl]piperidine involves the inhibition of various enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. These enzymes are involved in the metabolism of neurotransmitters, including acetylcholine and dopamine. Inhibition of these enzymes leads to increased levels of neurotransmitters in the brain, which can improve cognitive function and alleviate symptoms of neurodegenerative diseases.
Biochemical and physiological effects:
3-(benzyloxy)-1-[(1-cycloheptyl-1H-1,2,3-triazol-4-yl)carbonyl]piperidine has been found to exhibit potent inhibitory activity against various enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. Inhibition of these enzymes leads to increased levels of neurotransmitters in the brain, which can improve cognitive function and alleviate symptoms of neurodegenerative diseases. However, the compound also has some limitations, including low solubility and poor bioavailability.

Advantages and Limitations for Lab Experiments

3-(benzyloxy)-1-[(1-cycloheptyl-1H-1,2,3-triazol-4-yl)carbonyl]piperidine has several advantages and limitations for lab experiments. The compound has been found to exhibit potent inhibitory activity against various enzymes, making it a potential lead compound for the development of novel drugs. However, the compound also has some limitations, including low solubility and poor bioavailability, which can make it challenging to study in vivo.

Future Directions

There are several future directions for the study of 3-(benzyloxy)-1-[(1-cycloheptyl-1H-1,2,3-triazol-4-yl)carbonyl]piperidine. One of the potential directions is the development of novel drugs based on this compound for the treatment of neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and depression. Another potential direction is the optimization of the synthesis method to improve the yield and purity of the compound. Additionally, further studies are needed to investigate the pharmacokinetics and toxicity of the compound in vivo.

Synthesis Methods

3-(benzyloxy)-1-[(1-cycloheptyl-1H-1,2,3-triazol-4-yl)carbonyl]piperidine has been synthesized using various methods. One of the commonly used methods is the reaction of piperidine with benzyl bromide, followed by the reaction of the resulting product with cycloheptyl isocyanate and 1,2,3-triazole. Another method involves the reaction of piperidine with benzyl chloride, followed by the reaction of the resulting product with cycloheptyl isocyanate and 1,2,3-triazole. These methods have been optimized to produce high yields of 3-(benzyloxy)-1-[(1-cycloheptyl-1H-1,2,3-triazol-4-yl)carbonyl]piperidine.

Scientific Research Applications

3-(benzyloxy)-1-[(1-cycloheptyl-1H-1,2,3-triazol-4-yl)carbonyl]piperidine has been extensively studied for its potential applications in drug discovery and development. It has been found to exhibit potent inhibitory activity against various enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. These enzymes are involved in the pathogenesis of various diseases, including Alzheimer's disease, Parkinson's disease, and depression. Therefore, 3-(benzyloxy)-1-[(1-cycloheptyl-1H-1,2,3-triazol-4-yl)carbonyl]piperidine has been considered as a potential lead compound for the development of novel drugs for these diseases.

properties

IUPAC Name

(1-cycloheptyltriazol-4-yl)-(3-phenylmethoxypiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N4O2/c27-22(21-16-26(24-23-21)19-11-6-1-2-7-12-19)25-14-8-13-20(15-25)28-17-18-9-4-3-5-10-18/h3-5,9-10,16,19-20H,1-2,6-8,11-15,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKVVYIHZNDDZAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)N2C=C(N=N2)C(=O)N3CCCC(C3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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